molecular formula C17H14BrN3O2 B12030698 (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618092-04-9

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B12030698
CAS No.: 618092-04-9
M. Wt: 372.2 g/mol
InChI Key: UQMWRRTWMBOXOD-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported manganese dioxide (MnO2) under aqueous conditions . The reaction conditions include room temperature and the use of green solvents, making the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and reagents such as molecular iodine, ionic liquids, and nanoparticles are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and palladium catalysts . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and bromophenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

618092-04-9

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C17H14BrN3O2/c1-23-15-5-3-2-4-14(15)21-17(19)13(10-20-21)16(22)11-6-8-12(18)9-7-11/h2-10H,19H2,1H3

InChI Key

UQMWRRTWMBOXOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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